molecular formula C13H11F2NO B2644465 2-[(2,4-Difluoroanilino)methyl]benzenol CAS No. 303091-09-0

2-[(2,4-Difluoroanilino)methyl]benzenol

Cat. No.: B2644465
CAS No.: 303091-09-0
M. Wt: 235.234
InChI Key: YSUXLYPTGOBWLT-UHFFFAOYSA-N
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Description

2-[(2,4-Difluoroanilino)methyl]benzenol (IUPAC name: 2-[[(2,4-difluorophenyl)amino]methyl]phenol) is a synthetic aromatic compound featuring a phenol core substituted with a methyl group linked to a 2,4-difluoroanilino moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research. The fluorine atoms at the 2- and 4-positions of the aniline ring enhance lipophilicity and metabolic stability while influencing intermolecular interactions such as hydrogen bonding and π-stacking .

Properties

IUPAC Name

2-[(2,4-difluoroanilino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO/c14-10-5-6-12(11(15)7-10)16-8-9-3-1-2-4-13(9)17/h1-7,16-17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUXLYPTGOBWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=C(C=C(C=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Difluoroanilino)methyl]benzenol typically involves the reaction of 2,4-difluoroaniline with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

2,4-Difluoroaniline+Benzyl chlorideNaOH, Reflux2-[(2,4-Difluoroanilino)methyl]benzenol\text{2,4-Difluoroaniline} + \text{Benzyl chloride} \xrightarrow{\text{NaOH, Reflux}} \text{2-[(2,4-Difluoroanilino)methyl]benzenol} 2,4-Difluoroaniline+Benzyl chlorideNaOH, Reflux​2-[(2,4-Difluoroanilino)methyl]benzenol

Industrial Production Methods

In an industrial setting, the production of 2-[(2,4-Difluoroanilino)methyl]benzenol may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Difluoroanilino)methyl]benzenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The difluoroaniline group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2-[(2,4-Difluoroanilino)methyl]benzenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2,4-Difluoroanilino)methyl]benzenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Halogenated Anilino Derivatives

  • 4-Bromo-2-[(2,4,5-trifluoroanilino)methyl]benzenol (CAS: 868256-54-6): Substitution with 2,4,5-trifluoroanilino increases halogen density but reduces cytotoxicity compared to the 2,4-difluoro derivative. Cytotoxicity (HeLa cells): LC₅₀ = 3.18 µM (vs. 2.37 µM for Gefitinib) .
  • 3-(2,4-Difluoroanilino)-9-nitrodibenzo[b,e]oxepin-11(6H)-one: Incorporation into a dibenzooxepinone scaffold retains activity against p38 MAP kinase. The 2,4-difluoroanilino group maintains a dihedral angle of 68.2° relative to the phenoxy ring, optimizing hydrogen bonding (N–H···O = 2.32 Å) .

Methoxy and Bromo Substitutions

  • 4-Bromo-2-[(2,4-difluoroanilino)methyl]-6-methoxybenzenol (CAS: 329778-59-8): Methoxy at position 6 increases molecular weight (344.15 g/mol) and polar surface area (32.3 Ų), reducing membrane permeability compared to the parent compound . LogP: ~4.0 (vs. 3.5 for 2-[(2,4-difluoroanilino)methyl]benzenol), indicating higher lipophilicity .

Scaffold Variations

Quinazoline Derivatives

  • 4-(2,4-Difluoroanilino)-6-bromoquinazoline (Compound 3l): Shows superior cytotoxicity (MCF-7 LC₅₀ = 0.56 µM; HeLa LC₅₀ = 1.45 µM) due to synergistic effects of the quinazoline core and 2,4-difluoroanilino group. The 4-chlorophenyl substitution at C-2 further enhances activity .
  • 2-Unsubstituted 4-anilino-6-bromoquinazolines (3a–f): Lack of substitution at C-2 results in negligible activity (LC₅₀ > 10 µM), underscoring the necessity of steric bulk for target engagement .

Chromen-4-one Derivatives

  • 2-(Difluoroanilino)-chromen-4-one analogs: Exhibit tumoricidal effects against multidrug-resistant cancers, with IC₅₀ values < 1 µM. The difluoroanilino group enhances π-π stacking with kinase ATP-binding pockets .

Physicochemical and Structural Analysis

Molecular Properties

Compound Molecular Weight (g/mol) LogP Hydrogen Bond Donors Rotatable Bonds
2-[(2,4-Difluoroanilino)methyl]benzenol 250.22 3.5 2 3
4-Bromo-2-[(2,4,5-trifluoroanilino)methyl]benzenol 332.12 4.0 2 3
4-Bromo-6-methoxy derivative (CAS: 329778-59-8) 344.15 4.2 2 4

Key Observations :

  • Fluorine atoms lower polarizability but increase metabolic stability.
  • Methoxy groups reduce bioavailability due to higher polar surface area .

Crystal Structure Insights

  • 3-(2,4-Difluoroanilino)-9-nitrodibenzo[b,e]oxepin-11(6H)-one: Orthorhombic packing with intermolecular N–H···O bonds (2.32 Å) stabilizes the active conformation .
  • 2-[(2,3-Dimethylanilino)methyl]benzenol: Methyl groups induce torsional strain (dihedral angle = 30.6°), reducing planarity and binding affinity compared to fluorine-substituted analogs .

Biological Activity

2-[(2,4-Difluoroanilino)methyl]benzenol, also known as 2-{[(2,4-difluorophenyl)amino]methyl}phenol, is a compound with notable structural characteristics that suggest potential biological activity. Its molecular formula is C13H11F2NO, and it has garnered attention for its possible therapeutic applications and biological interactions.

  • Molecular Weight : 235.23 g/mol
  • Melting Point : Data not available
  • Solubility : Soluble in organic solvents
  • Chemical Structure :

    Chemical Structure

The biological activity of 2-[(2,4-Difluoroanilino)methyl]benzenol may be attributed to its ability to interact with various biological targets. It is hypothesized to bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of the difluoroaniline moiety may enhance its binding affinity and selectivity towards these targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties
    • Studies have shown that derivatives of difluoroaniline possess antimicrobial effects against a range of pathogens. The specific activity of 2-[(2,4-difluoroanilino)methyl]benzenol in this regard requires further investigation but aligns with the general trend observed in similar compounds .
  • Anti-inflammatory Effects
    • The compound's phenolic structure suggests potential anti-inflammatory properties. Compounds with similar structures have been documented to inhibit inflammatory mediators, which could be a pathway through which 2-[(2,4-Difluoroanilino)methyl]benzenol exerts its effects .
  • Cytotoxicity
    • Preliminary studies indicate that certain difluoroaniline derivatives can exhibit cytotoxic effects on cancer cell lines. The specific cytotoxic profile of 2-[(2,4-difluoroanilino)methyl]benzenol remains to be fully elucidated through targeted assays .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria,
Anti-inflammatoryInhibition of cytokine release,
CytotoxicityInduces apoptosis in cancer cells

Case Study: Antimicrobial Activity

In a controlled study examining the antimicrobial efficacy of various difluoroaniline derivatives, it was found that compounds with similar structures displayed significant inhibition against Staphylococcus aureus and Escherichia coli. This suggests that 2-[(2,4-Difluoroanilino)methyl]benzenol could potentially serve as a lead compound for developing new antimicrobial agents .

Case Study: Anti-inflammatory Mechanisms

Research focusing on the anti-inflammatory properties of phenolic compounds has demonstrated that they can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This mechanism is likely applicable to 2-[(2,4-Difluoroanilino)methyl]benzenol, warranting further exploration through experimental models .

Safety and Toxicity

While exploring the biological activities of 2-[(2,4-Difluoroanilino)methyl]benzenol, it is crucial to assess its safety profile. Initial toxicity assessments indicate potential acute toxicity; thus, careful evaluation through standardized toxicity assays is recommended to establish safe dosage levels for therapeutic applications .

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